3,3',5-triiodo-L-thyroninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3',5-triiodo-L-thyroninate is the anion resulting from the removal of the proton from the carboxylic acid group of 3,3',5-triiodo-L-thyronine. It is an alpha-amino-acid anion, a monocarboxylic acid anion and an iodothyroninate. It is a conjugate base of a 3,3',5-triiodo-L-thyronine.
Scientific Research Applications
1. Affinity Labeling of Thyroid Hormone Receptors
3,3',5-triiodo-L-thyroninate is used in synthesizing derivatives like N-bromoacetyl-3,3',5-triiodo-L-thyronine for affinity labeling of thyroid hormone receptors. This process is vital for understanding the binding and functional characteristics of thyroid hormones at the molecular level (Cahnmann et al., 1991).
2. Studying Carrier-Mediated Transport
Research involving carrier-mediated transport of thyroid hormones into cells has utilized 3,3',5-triiodo-L-thyroninate. For instance, its uptake in rat glial cells under specific conditions has been studied, providing insights into thyroid hormone transport mechanisms (Francon, Chantoux, & Blondeau, 1989).
3. Expression and Function of Thyroid Hormone Nuclear Receptors
The compound has been crucial in expressing large amounts of human thyroid hormone nuclear receptors in Escherichia coli for studying hormone and DNA binding activity. This research helps in understanding how thyroid hormones interact with their nuclear receptors (Lin, Fukuda, & Cheng, 1990).
4. Synthesis of Radioactive Iodothyronines
It is used in the preparation of high-specific-activity radioactive iodothyronines. These radioactive derivatives are significant for radioimmunoassays and studying thyroid hormone metabolism (Nakamura, Chopra, & Solomon, 1977).
5. Analysis in Environmental Studies
3,3',5-triiodo-L-thyroninate has been analyzed in various water matrices, including waste water. This analysis is crucial for understanding the environmental impact and fate of thyroid hormones and their analogues (Svanfelt, Eriksson, & Kronberg, 2010).
6. Investigating Membrane-Associated Binding Proteins
It has been used in the purification and characterization of membrane-associated binding proteins for thyroid hormones. Understanding these proteins is essential for comprehending hormone action at the cellular level (Cheng, Hasumura, Willingham, & Pastan, 1986).
7. Studying Effects on Amino Acid Transport
The effects of 3,3',5-triiodo-L-thyroninate on amino acid transport in Xenopus laevis embryos have been examined, shedding light on the developmental impact of thyroid hormones (Milot, Prahlad, & Hampel, 1980).
properties
Product Name |
3,3',5-triiodo-L-thyroninate |
---|---|
Molecular Formula |
C15H11I3NO4- |
Molecular Weight |
649.96 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/p-1/t12-/m0/s1 |
InChI Key |
AUYYCJSJGJYCDS-LBPRGKRZSA-M |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)[O-])N)I)I)O |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.